Sulfamethoxazole is most commonly used in combination with trimethoprim, another antibiotic, to create a synergistic effect. This combination, known as trimethoprim/sulfamethoxazole (TMP/SMX), has a broader spectrum of activity and can be used to study how bacteria develop resistance to antibiotics in general.
Sulfamethoxazole works by inhibiting folic acid synthesis in bacteria. This specific mode of action allows researchers to study bacterial physiology and metabolism, particularly the pathways involved in folate production [].
Due to its well-understood mechanism of action and relatively low toxicity in some model organisms, sulfamethoxazole can be used to study infectious diseases in animals like Caenorhabditis elegans (roundworm) and Danio rerio (zebrafish) [, ].
While primarily used against bacteria, sulfamethoxazole also exhibits some activity against certain protozoa. Researchers have used it to study parasitic infections, including those caused by Toxoplasma gondii (toxoplasmosis) [].
Sulfamethoxazole is a bacteriostatic sulfonamide antibiotic widely used to treat various bacterial infections, including urinary tract infections, bronchitis, and prostatitis. Its chemical formula is , with a molar mass of approximately 253.28 g/mol. The compound is a structural analog of para-aminobenzoic acid (PABA), which allows it to competitively inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. This inhibition prevents the conversion of PABA into dihydrofolic acid, thereby disrupting DNA synthesis and bacterial growth .
The synthesis of sulfamethoxazole can be accomplished through several methods:
Sulfamethoxazole is primarily used in combination with trimethoprim to enhance its therapeutic efficacy. This combination therapy is effective in treating a range of infections due to its synergistic effects on bacterial folate metabolism. It has been employed in treating:
Sulfamethoxazole has been studied for its interactions with various substances:
Sulfamethoxazole belongs to a class of sulfonamide antibiotics that share similar mechanisms of action but differ in their chemical structures and pharmacological properties. Here are some similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sulfanilamide | First sulfonamide antibiotic; simpler structure than sulfamethoxazole | |
Sulfadiazine | Used primarily for treating infections in veterinary medicine | |
Trimethoprim | Often combined with sulfamethoxazole; inhibits dihydrofolate reductase | |
Sulfaguanidine | Primarily used in veterinary medicine; effective against intestinal infections |
Uniqueness of Sulfamethoxazole: Sulfamethoxazole's unique feature lies in its dual action when combined with trimethoprim, targeting two sequential steps in folate synthesis, which enhances its efficacy against resistant bacterial strains compared to other sulfonamides used alone .
Sulfamethoxazole has been extensively studied through single crystal X-ray diffraction analysis, revealing detailed information about its solid-state structure and intermolecular interactions [1] [2] [3]. The compound crystallizes in multiple polymorphic forms and can form various crystalline arrangements depending on the crystallization conditions.
In the most commonly reported structure, sulfamethoxazole crystallizes in the triclinic crystal system with space group P1 [3]. The unit cell parameters are a = 6.7665(1) Å, b = 14.7037(2) Å, c = 18.1671(3) Å, and β = 91.9330(8)°, with a unit cell volume of 1806.46(5) ų and Z = 4 [3]. The crystal structure determination was performed at 292.44 K.
The crystal packing is stabilized by an extensive network of hydrogen bonds, forming a two-dimensional polymeric structure [1]. The key intermolecular interactions include:
These hydrogen bonding patterns create a robust supramolecular architecture that contributes to the stability of the crystalline form [1].
The molecular geometry of sulfamethoxazole in the solid state shows characteristic features that are important for understanding its structural properties [1] [2]. The molecule adopts an L-shaped conformation with specific geometric parameters:
Key Torsion Angles:
Key Bond Angles:
Dihedral Angles:
The sulfamethoxazole molecule exhibits a staggered sulfonamide group conformation with an intramolecular C-H⋯OS hydrogen bond that contributes to conformational stability [4]. The nitrogen atom of the sulfonamide group shows sp² character due to conjugation effects, which is evidenced by the S8-N11-C12 angle of 125.09(17)° [2].
The molecular geometry shows that the N-H moiety is almost coplanar with the isoxazole ring, indicating significant electronic interaction between these structural units [2]. This geometric arrangement is crucial for the compound's biological activity and crystal packing properties.
Fourier Transform Infrared (FTIR) spectroscopy has been extensively used to characterize the vibrational modes of sulfamethoxazole [5] [6] [7] [8]. The IR spectrum provides detailed information about the functional groups and their interactions within the molecule.
Key IR Absorption Bands:
N-H Stretching Vibrations:
Aromatic Vibrations:
Sulfonyl Group Vibrations:
Other Characteristic Bands:
The IR spectroscopic data has been correlated with Density Functional Theory (DFT) calculations using the 6-31G(d,p) basis set, showing excellent agreement between experimental and calculated frequencies [5] [7]. The theoretical calculations help in the accurate assignment of vibrational modes and understanding of the molecular dynamics.
FT-Raman spectroscopy complements IR spectroscopy by providing information about symmetric vibrations and molecular polarizability changes [5] [7] [11]. The Raman spectrum of sulfamethoxazole has been recorded and analyzed in conjunction with IR data to provide complete vibrational characterization.
Key Raman Bands:
Surface-Enhanced Raman Spectroscopy (SERS) has also been applied to sulfamethoxazole for enhanced sensitivity detection [12] [13] [14]. SERS studies have shown that sulfamethoxazole can be detected at microgram levels using thin-layer chromatography combined with SERS (TLC-SERS) [12]. The SERS enhancement provides characteristic spectral bands that are useful for analytical determination and structural confirmation.
The combination of conventional Raman and SERS techniques has proven valuable for pharmaceutical analysis and quality control applications [11]. The molecular information contained in Raman spectra, together with selective retention properties, makes this methodology highly selective for sulfamethoxazole determination.
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information about sulfamethoxazole in solution, complementing the solid-state data from X-ray crystallography [5] [7] [15] [16] [17].
The proton NMR spectrum of sulfamethoxazole in DMSO-d₆ shows characteristic chemical shifts that allow for complete structural assignment [18] [19] [15]:
Chemical Shift Assignments:
The ¹H NMR data confirms the molecular structure and shows good correlation with theoretical calculations [5] [7]. The coupling patterns and chemical shifts are consistent with the proposed connectivity and electronic environment of each proton.
Carbon-13 NMR spectroscopy provides information about the carbon framework and electronic environment of each carbon atom [5] [7] [20]:
Chemical Shift Assignments:
The ¹³C NMR chemical shifts are in excellent agreement with DFT-calculated values, validating both the experimental assignments and theoretical predictions [5] [7]. The carbon chemical shifts provide insights into the electronic structure and confirm the molecular connectivity.
Solid-State NMR Studies:
Solid-state ¹³C and ¹⁵N NMR studies have been performed on sulfamethoxazole complexes, particularly the trimethoprim-sulfamethoxazole complex [20]. These studies revealed that in the solid state, proton transfer occurs from the sulfonamide nitrogen to the pyrimidine nitrogen of trimethoprim, forming an ionic complex stabilized by hydrogen bonding [20].
Mass spectrometry provides detailed information about the molecular ion and fragmentation patterns of sulfamethoxazole, which are essential for structural confirmation and analytical applications [21] [22] [23] [24].
Gas chromatography-mass spectrometry analysis of sulfamethoxazole shows the molecular ion peak at m/z 253 [M]⁺ with characteristic fragmentation patterns [25] [26]:
Key Fragmentation Data:
The GC-MS fragmentation has been studied theoretically using Density Functional Theory calculations to understand the mechanistic pathways [22]. The fragmentation occurs primarily through heterolytic bond cleavage processes.
Liquid chromatography-mass spectrometry analysis provides complementary information, particularly for biological and pharmaceutical applications [27] [28] [29] [24]:
LC-MS Parameters:
LC-MS/MS methods have been developed for simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids [27] [28] [29]. These methods show excellent sensitivity and selectivity for therapeutic drug monitoring applications.
Tandem mass spectrometry (MS-MS) provides detailed structural information through controlled fragmentation [21] [23] [22]:
Fragmentation Mechanisms:
Stepwise Rearrangement: Formation of the m/z 108 fragment occurs through a stepwise rearrangement reaction with heterolytic C-S bond cleavage as the rate-limiting step (31.93 kcal/mol energy barrier) [22]
Secondary Fragmentation: Further fragmentation of primary fragments leads to smaller ions such as m/z 92 (aniline fragment) and m/z 80 (pyrazine fragment) [21] [22]
The fragmentation patterns are consistent across different ionization methods (ESI, EI) and provide reliable structural fingerprints for identification and quantification [23]. The theoretical understanding of fragmentation mechanisms aids in method development and interpretation of mass spectral data.
UV-Visible spectrophotometry is widely used for the analysis and characterization of sulfamethoxazole due to its characteristic absorption properties [30] [31] [32] [33]:
Absorption Characteristics:
Electronic Transitions:
The UV-Visible spectrum of sulfamethoxazole shows multiple absorption bands corresponding to different electronic transitions:
Analytical Applications:
UV-Visible spectrophotometry has been validated for quantitative analysis of sulfamethoxazole in pharmaceutical formulations [30] [34] [33]. The method shows excellent linearity (r² = 0.999) in the concentration range of 2-10 μg/mL with detection limits suitable for pharmaceutical analysis [30]. The absorption coefficients and Beer's law compliance make UV-Vis spectroscopy a reliable method for routine analysis.
Irritant;Health Hazard